molecular formula C19H19N5O B2373896 N-(5-Methyl-2-phenylpyrazol-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415571-76-3

N-(5-Methyl-2-phenylpyrazol-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2373896
CAS No.: 2415571-76-3
M. Wt: 333.395
InChI Key: DLOKOGXBGVRWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-Methyl-2-phenylpyrazol-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The molecular formula of a similar compound, “N-(5-methyl-2-phenyl-3-pyrazolyl)-2-phenoxyacetamide”, is C18H17N3O2 .


Synthesis Analysis

Pyrazoles, which are part of the compound, are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . A similar compound, “N-(5-methyl-2-phenyl-3-pyrazolyl)-2-phenoxyacetamide”, was synthesized using hydrazine-coupled pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a pyrazole ring as a key component . The molecular weight of a similar compound, “N-(5-methyl-2-phenyl-3-pyrazolyl)-2-phenoxyacetamide”, is 307.346 Da .


Chemical Reactions Analysis

Pyrazoles, which are part of the compound, can undergo various chemical reactions. For example, they can react with potassium borohydride to form a class of ligands known as scorpionates . They can also be used in the synthesis of diverse heterocyclic compounds .

Properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-13-11-17(24(23-13)14-7-3-2-4-8-14)22-19(25)18-15-9-5-6-10-16(15)20-12-21-18/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOKOGXBGVRWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NC=NC3=C2CCCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.